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Compound of Interest

Compound Name:
3-(1,2-Oxazol-4-yl)piperidine

hydrochloride

Cat. No.: B12308011

Get Quote

Executive Summary
The 4-isoxazolyl piperidine scaffold represents a "privileged structure" in medicinal chemistry,

characterized by the direct attachment of an isoxazole (or benzisoxazole) ring to the C4

position of a piperidine ring. This hybrid motif combines the lipophilic, hydrogen-bond-accepting

properties of the isoxazole with the basic, protonatable nitrogen of the piperidine.

Key Therapeutic Applications:

Neuropsychiatry: 5-HT2A/D2 receptor antagonism (Schizophrenia, Bipolar Disorder).[1]

Analgesia: Fatty Acid Amide Hydrolase (FAAH) inhibition and T-type Calcium Channel

blockade.

Oncology: Dual inhibition of VEGFR-2 and c-Met kinases.[2]
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The efficacy of this scaffold stems from its ability to mimic endogenous neurotransmitters while

improving metabolic stability.

The Piperidine Ring: Acts as a mimic for the ethylamine chain found in dopamine and

serotonin. The basic nitrogen (pKa ~9-10) is crucial for forming an ionic bond with the

conserved Aspartic Acid residue (e.g., Asp3.32) in aminergic GPCRs.

The Isoxazole Ring: Serves as a bioisostere for amide or ester groups but with higher

metabolic stability against hydrolysis. In the context of antipsychotics (benzisoxazoles), it

provides a planar aromatic surface for

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor
binding pocket.

Structure-Activity Relationship (SAR) Map
The biological activity is tunable via three vectors:

Vector Modification Biological Impact

Piperidine Nitrogen (N1) Alkyl/Aryl linkers

Determines selectivity between

5-HT2A and D2 receptors.

Long hydrophobic linkers often

favor 5-HT2A.

Isoxazole C3/C5 Aryl fusion (Benzisoxazole)

Essential for high-affinity

antipsychotic activity

(Risperidone-like). Unfused

rings are common in enzyme

inhibitors.

Isoxazole Substituents Halogenation (e.g., F, Cl)

Increases metabolic stability

and lipophilicity; Fluorine at C6

of benzisoxazole is critical for

potency.

Primary Therapeutic Domain: Neuropsychiatry
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The most authoritative application of this scaffold is in atypical antipsychotics. Drugs like

Risperidone and Paliperidone utilize a 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine core.

Mechanism of Action: 5-HT2A/D2 Antagonism
These derivatives function as dual antagonists. The therapeutic goal is to balance Dopamine

D2 blockade (to treat positive symptoms like hallucinations) with Serotonin 5-HT2A blockade

(to mitigate extrapyramidal side effects and treat negative symptoms).

Signaling Pathway Diagram The following diagram illustrates the competitive antagonism

mechanism at the synaptic cleft.
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Caption: Dual antagonism mechanism. The high affinity for 5-HT2A (Ki ~0.5 nM) relative to D2

(Ki ~3 nM) is the hallmark of "atypical" profiles, reducing motor side effects.

Emerging Domains: Pain & Oncology
Analgesia (FAAH Inhibition)
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Non-fused isoxazolyl piperidines (e.g., isoxazol-3-yl attached to piperidine) have emerged as

inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Mechanism: FAAH degrades anandamide (an endocannabinoid). Inhibiting FAAH increases

anandamide levels, producing analgesic effects without the psychotropic side effects of

direct CB1 agonists.

SAR Insight: Bulky aryl substitutions on the isoxazole ring often enhance selectivity for the

FAAH hydrophobic channel.

Oncology (Kinase Inhibition)
Hybrid molecules combining 4-isoxazolyl piperidine with triazoles have shown cytotoxicity

against MCF-7 (breast cancer) and A549 (lung cancer) lines.

Target: Dual inhibition of VEGFR-2 (angiogenesis) and c-Met (metastasis).

Potency: Leading derivatives exhibit IC50 values in the low micromolar range (3.2 ± 0.3 µM).

Experimental Protocols
Synthesis of the Core Scaffold
Objective: Synthesis of 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (The "Risperidone Key

Intermediate").

Retrosynthetic Logic: The formation of the benzisoxazole ring on the piperidine is typically

achieved via an intramolecular cyclization of an oxime acetate derivative.

Detailed Workflow:

Friedel-Crafts Acylation:

Reagents: 1-Acetylpiperidine-4-carbonyl chloride + 1,3-Difluorobenzene + AlCl3.

Conditions: Reflux in 1,2-dichloroethane.

Product: (2,4-Difluorophenyl)(1-acetylpiperidin-4-yl)methanone.
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Oxime Formation:

Reagents: Hydroxylamine hydrochloride (NH2OH·HCl) + Pyridine (base).

Conditions: Ethanol reflux, 4 hours.

Check: Monitor disappearance of ketone peak via TLC (Mobile phase: Hexane/EtOAc

7:3).

Cyclization (The Critical Step):

Reagents: Potassium tert-butoxide (t-BuOK) or NaH.

Solvent: DMF or THF.

Mechanism:[3] Nucleophilic aromatic substitution (SNAr) where the oxime oxygen attacks

the ortho-fluorine position, closing the isoxazole ring.

Yield: Typically 75-85%.

Deprotection:

Reagents: 6N HCl.

Conditions: Reflux to remove the N-acetyl group, yielding the free secondary amine.

Synthesis Flowchart:

Piperidine-4-COOH Acylation
(AlCl3, Difluorobenzene) Aryl Ketone Oximation

(NH2OH·HCl) Oxime Intermediate Cyclization (SNAr)
(Base: t-BuOK)

4-(Benzisoxazolyl)
Piperidine

Click to download full resolution via product page

Caption: Synthetic route for the benzisoxazole-piperidine core via intramolecular SNAr

cyclization.

In Vitro Bioactivity Assay: Radioligand Binding
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Objective: Determine the affinity (

) of new derivatives for D2 and 5-HT2A receptors.

Protocol:

Membrane Preparation:

Use CHO-K1 cells stably expressing human D2 or 5-HT2A receptors.

Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

Incubation:

D2 Assay: Incubate membranes with

-Methylspiperone (0.5 nM) and test compounds (10 concentrations,

to

M).

5-HT2A Assay: Incubate with

-Ketanserin (1.0 nM).

Non-specific Binding: Define using 10 µM Haloperidol (D2) or Mianserin (5-HT2A).

Termination:

Filter through GF/B glass fiber filters using a cell harvester.

Wash 3x with ice-cold buffer.

Analysis:

Measure radioactivity via liquid scintillation counting.

Calculate IC50 using non-linear regression (GraphPad Prism).
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Convert to

using the Cheng-Prusoff equation:

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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